molecular formula C11H15NO B1612686 (1-Phenylpyrrolidin-3-yl)methanol CAS No. 99858-80-7

(1-Phenylpyrrolidin-3-yl)methanol

Cat. No.: B1612686
CAS No.: 99858-80-7
M. Wt: 177.24 g/mol
InChI Key: GJFYMULJMJYQAD-UHFFFAOYSA-N
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Description

(1-Phenylpyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with benzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Phenylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: (1-Phenylpyrrolidin-3-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • (1-Ethylpyrrolidin-3-yl)methanol
  • (1-Isopropylpyrrolidin-3-yl)methanol
  • (1-Benzylpyrrolidin-3-yl)methanol

Comparison:

  • (1-Ethylpyrrolidin-3-yl)methanol: Similar structure but with an ethyl group instead of a phenyl group. It may exhibit different chemical reactivity and biological activity.
  • (1-Isopropylpyrrolidin-3-yl)methanol: Contains an isopropyl group, leading to variations in steric and electronic properties.
  • (1-Benzylpyrrolidin-3-yl)methanol: Features a benzyl group, which can influence its chemical behavior and potential applications.

Uniqueness: (1-Phenylpyrrolidin-3-yl)methanol is unique due to the presence of the phenyl group, which imparts specific electronic and steric properties. This uniqueness makes it valuable for certain applications where these properties are advantageous .

Properties

IUPAC Name

(1-phenylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFYMULJMJYQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592198
Record name (1-Phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99858-80-7
Record name (1-Phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylpyrrolidin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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